molecular formula C11H8F3NO2S B3127650 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione CAS No. 338421-06-0

4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione

Cat. No.: B3127650
CAS No.: 338421-06-0
M. Wt: 275.25 g/mol
InChI Key: GAGUYJJEVAWGGR-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione is a thiomorpholinedione derivative featuring a 3-(trifluoromethyl)phenyl substituent at the 4-position of the heterocyclic core. Thiomorpholinediones are sulfur-containing six-membered rings with two ketone groups, which confer unique electronic and steric properties. The trifluoromethyl group at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-18-6-10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUYJJEVAWGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215998
Record name 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338421-06-0
Record name 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338421-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of radical initiators . The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques like chromatography and crystallization ensures the production of high-purity 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for sensitive reductions to reflux conditions for more robust reactions .

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors involved in key biological processes, such as signal transduction and gene expression . The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the phenyl ring significantly impacts molecular properties. For example:

  • 4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione vs. Thiazole derivatives like 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]thiazole (MV484) and 2-Hydroxy-4-[4-(trifluoromethyl)phenyl]thiazole (MV483) demonstrate similar positional effects, with the 3-substituted thiazole showing higher polarity due to asymmetric electron withdrawal .

Comparison with Halogenated Derivatives

The introduction of halogens (e.g., Cl) alongside trifluoromethyl groups modulates reactivity and solubility:

  • 4-[4-Chloro-2-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione :
    This analog (CAS 338421-37-7) incorporates a chloro substituent at the 4-position of the phenyl ring, increasing molecular weight (309.69 g/mol vs. 299.25 g/mol for the target compound) and enhancing electrophilicity. Such modifications may improve binding to electron-rich biological targets .

Bis(trifluoromethyl)phenyl Analogs

Compounds with bis(trifluoromethyl)phenyl groups, such as 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[(9R)-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione (CAS 1256245-79-0), exhibit markedly higher lipophilicity (logP ~4.5 vs. ~3.2 for the target compound) due to increased fluorine content. This enhances membrane permeability but may reduce aqueous solubility .

Urea-Based Derivatives

Urea derivatives with trifluoromethylphenyl groups, such as 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) , share the trifluoromethylphenyl motif but replace the thiomorpholinedione core with a urea linkage. Urea derivatives generally exhibit higher hydrogen-bonding capacity, which can improve target engagement but reduce metabolic stability compared to thiomorpholinediones .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Yield (%) Key Properties
This compound Thiomorpholinedione 3-(Trifluoromethyl)phenyl 299.25 N/A High lipophilicity, metabolic stability
4-[4-Chloro-2-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione Thiomorpholinedione 4-Cl, 2-(Trifluoromethyl)phenyl 309.69 N/A Enhanced electrophilicity
1-(3-(Trifluoromethyl)phenyl)urea (11e) Urea 3-(Trifluoromethyl)phenyl 534.1 86.7 High hydrogen-bonding capacity
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]thiazole (MV484) Thiazole 3-(Trifluoromethyl)phenyl 245.22 N/A Asymmetric electronic effects

Table 2: Fluorine Content and Lipophilicity

Compound Class Fluorine Atoms logP (Predicted) Application Relevance
Mono-trifluoromethyl (e.g., target compound) 3 3.2 Balanced solubility/permeability
Bis-trifluoromethyl (e.g., CAS 1256245-84-7) 6 4.5 High membrane permeability
Chloro-trifluoromethyl (e.g., CAS 338421-37-7) 3 + 1 Cl 3.8 Enhanced reactivity

Biological Activity

4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H10F3N2O2S
  • Molecular Weight : 285.27 g/mol
  • Structure : The compound features a thiomorpholine ring with trifluoromethyl and phenyl substitutions, which contribute to its unique properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating a broad spectrum of activity. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including breast and colon cancer cells. The results suggest that it induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways related to cell survival.

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antimicrobial activity.
  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment, suggesting strong anticancer potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The carbonyl groups in the thiomorpholine ring can form hydrogen bonds with active sites of enzymes, inhibiting their function.
  • Membrane Disruption : The hydrophobic trifluoromethyl group enhances the compound's ability to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundHighModerateTrifluoromethyl group enhances potency
4-(2-Methylphenyl)thiomorpholine-3,5-dioneModerateLowLacks trifluoromethyl substitution
4-(2-Fluorophenyl)piperazine derivativeLowHighPiperazine ring alters mechanism

Uniqueness

The presence of both a thiomorpholine structure and a trifluoromethyl group distinguishes this compound from others in its class, contributing to its enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
Reactant of Route 2
Reactant of Route 2
4-[3-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione

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